REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](/[CH:9]=[CH:10]/[C:11]([O:13]CCCC)=O)=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.C(N(CC)CC)C>CO.C(O)=O.[C].[Pd]>[F:8][C:6]1[CH:7]=[C:2]2[C:3]([CH2:9][CH2:10][C:11](=[O:13])[NH:1]2)=[N:4][CH:5]=1 |f:4.5|
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=C(C1)F)/C=C/C(=O)OCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
palladium carbon
|
Quantity
|
0.9 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 60° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
insoluble matter was filtered out
|
Type
|
WASH
|
Details
|
the filter residue was washed
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the obtained residue, 30 mL of toluene was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 100° C. for 2 hours and 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
To the reaction mixture, 30 mL of water was added dropwise at 45° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 5° C
|
Type
|
CUSTOM
|
Details
|
The solid product was obtained by filtration
|
Type
|
WASH
|
Details
|
washed in the order of water and toluene
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CN=C2CCC(NC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |